2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]benzenesulfonyl chloride
Overview
Description
2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]benzenesulfonyl chloride is a synthetic organic compound often used in chemical research and various industrial applications. The unique structural properties of this compound render it useful in numerous chemical reactions and studies, especially those requiring selective reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through multi-step organic reactions involving the introduction of a trifluoromethyl group and a isoxazole ring onto a benzene sulfonyl chloride backbone. Typical conditions may involve the use of strong bases and solvents like dichloromethane or acetonitrile, and temperatures may range from room temperature to moderate heating.
Industrial Production Methods: : Industrial synthesis may employ batch or continuous flow processes to maximize yield and purity. Advanced purification techniques like chromatography or recrystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : It can undergo nucleophilic substitution due to the electrophilic nature of the sulfonyl chloride group.
Reduction and Oxidation Reactions: : The trifluoromethyl and isoxazolyl groups can be targets for various reduction or oxidation reactions, although these are less common due to the stability of these groups.
Common Reagents and Conditions: : Typical reagents include nucleophiles like amines or alcohols for substitution reactions, and common conditions may involve mild to moderate temperatures and the use of solvents like DMF or DMSO.
Major Products: : The reactions usually yield sulfonyl derivatives with various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: : It is used in the development of new synthetic methodologies and as a building block for more complex molecules.
Biology and Medicine: : It may serve as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor binding due to the unique functional groups it contains.
Industry: : It finds applications in the manufacturing of specialty chemicals and materials, such as high-performance polymers and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the reactivity of the sulfonyl chloride group, which can form strong covalent bonds with nucleophiles. The trifluoromethyl and isoxazolyl groups contribute to the compound's stability and lipophilicity, influencing its interaction with biological molecules and enhancing its potential as a pharmacophore.
Comparison with Similar Compounds
Compared to other sulfonyl chlorides, 2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]benzenesulfonyl chloride is unique due to the presence of both the trifluoromethyl and isoxazolyl groups. These groups impart distinct reactivity and stability that are not found in simpler sulfonyl chlorides. Similar compounds include:
4-Methylbenzenesulfonyl chloride: : Lacks the trifluoromethyl and isoxazolyl groups, making it less reactive in certain contexts.
2,4,6-Trifluoromethylbenzenesulfonyl chloride: : Contains multiple trifluoromethyl groups but lacks the isoxazolyl moiety, influencing its chemical behavior differently.
This structural uniqueness allows this compound to be a versatile tool in both scientific research and industrial applications.
Properties
IUPAC Name |
2-methyl-5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]benzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO3S/c1-6-2-3-7(4-9(6)20(12,17)18)8-5-10(19-16-8)11(13,14)15/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCPZZWCCWLXPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=C2)C(F)(F)F)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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